4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-phenylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVGIWJQRGZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are cyclooxygenase-2 (COX-2) and alpha (1)-adrenergic receptor (alpha (1)-AR) subtypes . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs. Alpha (1)-AR is a class of G protein-coupled receptors that are targets for catecholamines, especially norepinephrine (noradrenaline), and epinephrine (adrenaline).
Mode of Action
This compound acts as a potent inhibitor of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. It also behaves as a potent antagonist of alpha (1)-AR subtypes, which can lead to a decrease in smooth muscle contraction, thus potentially providing relief in conditions like hypertension.
Biochemical Pathways
The compound’s action on COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. Its antagonistic action on alpha (1)-AR subtypes can affect catecholamine signaling pathways , potentially leading to a decrease in smooth muscle contraction.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This can result in a reduction of inflammation and pain. The antagonistic action on alpha (1)-AR subtypes can lead to a decrease in smooth muscle contraction, potentially providing relief in conditions like hypertension.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability1
Biological Activity
4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, anti-tumor, and antimicrobial properties based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a thieno-pyrimidine core, which is known for its diverse pharmacological activities. The presence of the phenylsulfanyl group enhances its potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant anti-inflammatory properties. In a study examining various derivatives, it was found that the compound effectively inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism involves the suppression of NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses.
Key Findings:
- Cytokine Inhibition: The compound showed a significant reduction in TNF-α and IL-6 levels at concentrations as low as 10 μM.
- Cell Viability: Cytotoxicity assays demonstrated that concentrations up to 160 μM did not adversely affect cell viability, indicating a favorable safety profile for further development.
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential efficacy against cancer. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines.
Case Study:
In vitro assays using lung cancer cell lines (A549 and HCC827) demonstrated IC50 values indicating potent antitumor activity. For instance:
- A549 Cell Line: IC50 = 2.12 ± 0.21 μM
- HCC827 Cell Line: IC50 = 5.13 ± 0.95 μM
These results suggest that modifications to the thieno-pyrimidine structure can enhance its antitumor efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed promising results.
Testing Results:
- Antimicrobial Assays: The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be influenced by various structural modifications. For example:
- Substituting different groups at the 2 or 3 positions of the thieno-pyrimidine core has shown to enhance anti-inflammatory activity.
- The introduction of electron-donating groups has been linked to improved binding affinity to inflammatory cytokines.
Data Summary
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with a thieno[2,3-d]pyrimidine structure exhibit notable anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that thieno[2,3-d]pyrimidine derivatives can effectively inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
Anticancer Potential
There is growing evidence supporting the anticancer properties of thieno[2,3-d]pyrimidine derivatives. These compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antiviral Activity
Preliminary studies have suggested that certain derivatives exhibit antiviral properties against viruses such as HIV and herpes simplex virus (HSV). The structure-activity relationship indicates that modifications to the thieno[2,3-d]pyrimidine core can enhance antiviral efficacy .
Case Study 1: Anti-inflammatory Mechanism
In a study published in MDPI, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory activity. The results indicated a significant reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting the compound's potential for treating inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives against resistant bacterial strains. The study found that certain modifications increased the compounds' effectiveness against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
